TDP1 Inhibitory Potency: TDP1 Inhibitor-3 vs. Furamidine and Close Analog 4d
TDP1 Inhibitor-3 (Compound 4E) demonstrates superior TDP1 inhibitory potency compared to the commercial reference inhibitor furamidine and the closely related DCA analog 4d in a standardized fluorescence-based assay. The IC50 of 0.63 ± 0.03 µM for TDP1 Inhibitor-3 represents a 1.9-fold improvement over furamidine (IC50 = 1.2 ± 0.3 µM) and a 1.5-fold improvement over analog 4d (IC50 = 0.94 ± 0.04 µM) [1].
| Evidence Dimension | TDP1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.63 ± 0.03 µM |
| Comparator Or Baseline | Furamidine: 1.2 ± 0.3 µM; Compound 4d: 0.94 ± 0.04 µM |
| Quantified Difference | 1.9-fold more potent than furamidine; 1.5-fold more potent than 4d |
| Conditions | Real-time fluorescence biosensor assay using 5'-FAM-labeled hexadecamer oligonucleotide with BHQ1 quencher at 3' end; TDP1 concentration 1.5 nM [1] |
Why This Matters
Higher potency enables use of lower compound concentrations in cellular assays, reducing potential off-target effects and solvent toxicity while maintaining robust target engagement.
- [1] Salomatina, O.V.; Kornienko, T.E.; Zakharenko, A.L.; et al. New Dual Inhibitors of Tyrosyl-DNA Phosphodiesterase 1 and 2 Based on Deoxycholic Acid: Design, Synthesis, Cytotoxicity, and Molecular Modeling. Molecules 2024, 29, 581. View Source
